molecular formula C19H15ClO4S B2383236 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 302952-50-7

3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No.: B2383236
CAS No.: 302952-50-7
M. Wt: 374.84
InChI Key: JFVIFBAJBXUHRV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one is a sulfonyl-containing propanone derivative characterized by a ketone group flanked by a 4-chlorophenyl group, a furan-2-yl moiety, and a phenylsulfonyl substituent. This compound is structurally related to chalcone analogues and is synthesized via nucleophilic addition reactions, such as thia-Michael additions, followed by reduction steps. For instance, a similar synthetic route involves reacting 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one with 4-chlorothiophenol in ethanol under reflux conditions to yield intermediates, which are subsequently reduced using NaBH₄ .

Its structural complexity allows for diverse reactivity, including participation in Stetter reactions and thiochromans synthesis .

Properties

IUPAC Name

3-(benzenesulfonyl)-3-(4-chlorophenyl)-1-(furan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO4S/c20-15-10-8-14(9-11-15)19(13-17(21)18-7-4-12-24-18)25(22,23)16-5-2-1-3-6-16/h1-12,19H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVIFBAJBXUHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=CO2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one typically involves multi-step organic reactions. One possible route could be:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the 4-chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the phenylsulfonyl group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Final assembly: The final product can be obtained by coupling the intermediate compounds under specific conditions, such as using catalysts or specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the phenylsulfonyl group.

    Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Synthetic intermediates: Used in the synthesis of more complex molecules.

    Catalysts: Potential use as a catalyst or catalyst precursor in organic reactions.

Biology

    Pharmacology: Investigation of its potential as a drug candidate due to its unique structure.

    Biochemical studies: Used in studies to understand its interaction with biological molecules.

Medicine

    Drug development:

    Diagnostic tools: Could be used in the development of diagnostic reagents.

Industry

    Materials science: Potential use in the development of new materials with specific properties.

    Chemical manufacturing: Used as a building block in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 3-(4-chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one can be contextualized by comparing it to structurally related sulfonylpropanones and furan/chalcone derivatives. Key comparisons are summarized below:

Table 1: Comparative Analysis of Sulfonylpropanone Derivatives

Compound Name Substituents BMD (μg/mL) MIC (μg/mL) Activity Profile
1-Phenyl-3-(4-chlorophenyl)-3-(phenylsulfonyl)propane-1-one 4-Cl-C₆H₄, C₆H₅SO₂ 125 1.95 Antimicrobial (Very strong)
1,3-Bis(4-chlorophenyl)-3-(phenylsulfonyl)propan-1-one 4-Cl-C₆H₄ (×2), C₆H₅SO₂ 15.62 31.25 Antimicrobial (Very strong)
1-(4-Bromophenyl)-3-phenyl-3-(phenylsulfonyl)propane-1-one 4-Br-C₆H₄, C₆H₅SO₂ 62.5 125 Antimicrobial (Very strong)

Key Observations:

  • Substituent Effects: The position and electronegativity of substituents significantly influence bioactivity. For example, the 4-chlorophenyl group in the target compound enhances antimicrobial potency (BMD = 125 μg/mL) compared to bromophenyl analogues (BMD = 62.5 μg/mL) .
  • Sulfonyl vs. Non-Sulfonyl Derivatives: Sulfonyl groups improve stability and activity. For instance, 3-(4-chlorophenylthio)-1-(4-chlorophenyl)-3-(furan-2-yl)propan-1-one (non-sulfonyl) exhibits lower cytotoxicity than sulfonyl-containing counterparts .

Table 2: Comparison with Furan-Containing Chalcone Analogues

Compound Name Structure Key Properties
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one 4-Cl-C₆H₄, p-tolyl Cytotoxic (IC₅₀ = 8.2 μM vs. MCF-7 cells)
1-(4-Fluorophenyl)-3-(5-(4-chlorophenyl)furan-2-yl)propan-1-one 4-F-C₆H₄, 4-Cl-C₆H₄-furan Enhanced π-π stacking, moderate antimicrobial activity
Target Compound 4-Cl-C₆H₄, C₆H₅SO₂, furan-2-yl High antimicrobial potency, thermal stability

Key Observations:

  • Furan Role: The furan-2-yl group in the target compound contributes to planar molecular geometry, facilitating interactions with biological targets. However, fluorophenyl substituents (as in ) may reduce steric hindrance compared to bulkier sulfonyl groups.
  • Cytotoxicity: Chalcone derivatives like (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one show moderate cytotoxicity, whereas sulfonylpropanones exhibit stronger antimicrobial effects .

Biological Activity

The compound 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure

  • IUPAC Name: 3-(benzenesulfonyl)-3-(4-chlorophenyl)-1-(furan-2-yl)propan-1-one
  • Molecular Formula: C19H15ClO4S
  • CAS Number: 302952-50-7

Structural Features

The compound features a furan ring, a phenylsulfonyl group, and a chlorophenyl substituent, which contribute to its unique chemical properties. The presence of these functional groups suggests potential interactions with biological macromolecules.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antibacterial activity. For instance, chalcone derivatives have demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Table 1: Antibacterial Activity of Chalcone Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.25 µg/mL
Compound BE. coli0.5 µg/mL
Compound CSalmonella enterica1 µg/mL

Anti-inflammatory Effects

Chalcones, including those related to our compound of interest, have shown promising anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. For example, certain chalcones have been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression .

The biological mechanisms through which this compound exerts its effects are likely multifaceted:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Membrane Interaction: It may disrupt microbial cell membranes or alter the permeability of cancer cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various chalcone derivatives against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that certain derivatives exhibited MIC values as low as 0.25 µg/mL, highlighting their potential as therapeutic agents against resistant bacterial strains .

Anti-inflammatory Research

In vivo studies have demonstrated that chalcone derivatives can significantly reduce inflammation in animal models by decreasing levels of inflammatory markers such as TNF-alpha and IL-6 . This suggests a possible therapeutic application for treating inflammatory diseases.

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing 3-(4-chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one, and how do solvent polarity and temperature influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or sulfonylation. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance electrophilic substitution reactions involving the furan ring and chlorophenyl groups .
  • Catalysts : Lewis acids (e.g., AlCl₃) improve acylation efficiency, while bases (e.g., K₂CO₃) stabilize intermediates during sulfonylation .
  • Temperature : Moderate heating (60–80°C) balances reaction kinetics and side-product formation .
    Validation: Monitor intermediates via TLC and optimize via iterative adjustments to solvent/catalyst ratios.

Q. Q2. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve signals for the furan (δ 6.3–7.5 ppm), sulfonyl (δ ~130 ppm for 13C^{13}C), and chlorophenyl groups (δ 7.2–7.8 ppm) .
  • X-ray crystallography : SHELX software (SHELXL/SHELXD) resolves stereochemical ambiguities, particularly the E/Z configuration of the propanone moiety .
  • HR-MS : Confirm molecular ion peaks (e.g., [M+Na]⁺) with <2 ppm mass accuracy .

Advanced Research Questions

Q. Q3. How can computational modeling (e.g., DFT) predict the reactivity of the sulfonyl group in nucleophilic substitution reactions?

Methodological Answer:

  • DFT calculations : Use the B3LYP hybrid functional to model electron density maps, identifying electrophilic centers (e.g., sulfonyl S=O groups) .
  • Transition-state analysis : Calculate activation energies for nucleophilic attack (e.g., by amines) at the sulfonyl group using Gaussian or ORCA software .
  • Validation : Compare computed IR spectra (C=O stretch ~1678 cm⁻¹) with experimental data to refine models .

Q. Q4. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) for analogs of this compound?

Methodological Answer:

  • Assay standardization : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and consistent cell lines (e.g., HEK-293 vs. HeLa) .
  • Structural analogs : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) on target binding using molecular docking (AutoDock Vina) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to datasets from multiple studies to identify outliers .

Q. Q5. What strategies mitigate side reactions during the sulfonylation step of this compound’s synthesis?

Methodological Answer:

  • Protecting groups : Temporarily block reactive sites on the furan ring (e.g., using trimethylsilyl chloride) before sulfonylation .
  • Low-temperature kinetics : Perform sulfonylation at 0–5°C to suppress sulfone overoxidation .
  • Workup optimization : Use aqueous extraction (pH 7–8) to isolate the sulfonylated product from unreacted phenylsulfonic acid .

Q. Q6. How does the compound’s stereoelectronic profile influence its interaction with biological targets (e.g., enzyme active sites)?

Methodological Answer:

  • Frontier molecular orbitals (FMOs) : Compute HOMO-LUMO gaps (DFT) to predict charge-transfer interactions with target proteins .
  • Molecular dynamics (MD) : Simulate binding stability (e.g., RMSD <2 Å over 100 ns) to enzymes like cytochrome P450 .
  • Pharmacophore mapping : Align sulfonyl and chlorophenyl moieties with known inhibitors (e.g., COX-2) using Schrödinger Suite .

Data Interpretation and Optimization

Q. Q7. How to analyze conflicting crystallographic data (e.g., bond-length discrepancies) in related propanone derivatives?

Methodological Answer:

  • SHELX refinement : Adjust thermal parameters (Uiso) and occupancy factors to resolve disorder in the sulfonyl group .
  • Comparative analysis : Overlay crystal structures (Mercury software) to identify systematic errors (e.g., vs. CCDC database entries) .

Q. Q8. What experimental design principles ensure reproducibility in scaled-up synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Use factorial designs to test catalyst/solvent combinations (e.g., 2³ designs for AlCl₃, DMF, and temperature) .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

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